molecular formula C12H5Cl5 B1594567 2,3,3',4,6-Pentachlorobiphenyl CAS No. 74472-35-8

2,3,3',4,6-Pentachlorobiphenyl

Cat. No.: B1594567
CAS No.: 74472-35-8
M. Wt: 326.4 g/mol
InChI Key: XGQBSVVYMVILEL-UHFFFAOYSA-N
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Description

2,3,3',4,6-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) belonging to a class of organic compounds characterized by the presence of chlorine atoms attached to biphenyl rings. These compounds are known for their persistence in the environment and potential health hazards.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,3,3’,4,6-Pentachlorobiphenyl interacts with various enzymes, proteins, and other biomolecules. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . It also inhibits PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .

Cellular Effects

2,3,3’,4,6-Pentachlorobiphenyl has significant effects on various types of cells and cellular processes. It disrupts cell function by altering the transcription of genes, mainly by inducing the expression of hepatic Phase I and Phase II enzymes, especially of the cytochrome P450 family . Most of the toxic effects of PCBs are believed to be results of Ah receptor binding .

Molecular Mechanism

At the molecular level, 2,3,3’,4,6-Pentachlorobiphenyl exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the aryl hydrocarbon receptor, which disrupts cell function by altering the transcription of genes .

Temporal Effects in Laboratory Settings

The effects of 2,3,3’,4,6-Pentachlorobiphenyl change over time in laboratory settings. It has been shown that higher concentrations of 2,3,3’,4,6-Pentachlorobiphenyl can inhibit cell viability in a concentration- and time-dependent manner .

Dosage Effects in Animal Models

The effects of 2,3,3’,4,6-Pentachlorobiphenyl vary with different dosages in animal models. For example, in rats, PCB 126 treatment caused a reduction in growth rates at the highest dose investigated, a dose-dependent decrease in thymus weights, and a dose-dependent increase in liver weights .

Metabolic Pathways

2,3,3’,4,6-Pentachlorobiphenyl is involved in various metabolic pathways. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene .

Transport and Distribution

2,3,3’,4,6-Pentachlorobiphenyl is transported and distributed within cells and tissues. It is known to accumulate in adipose tissue, serum, and milk in mammals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3',4,6-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst, such as ferric chloride (FeCl₃), and at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. These processes are conducted in reactors designed to handle high temperatures and pressures, ensuring the efficient conversion of biphenyl to the desired chlorinated product.

Chemical Reactions Analysis

Types of Reactions: 2,3,3',4,6-Pentachlorobiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed in anhydrous ether.

  • Substitution: Chlorination reactions are performed using chlorine gas (Cl₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of biphenylquinones.

  • Reduction: Production of biphenyl derivatives with reduced chlorine content.

  • Substitution: Generation of other chlorinated biphenyl congeners.

Scientific Research Applications

2,3,3',4,6-Pentachlorobiphenyl has been extensively studied for its applications in various fields:

  • Chemistry: Used as a model compound in the study of PCBs and their environmental impact.

  • Biology: Investigated for its effects on biological systems, including endocrine disruption and toxicity.

  • Medicine: Studied for its potential carcinogenic properties and impact on human health.

  • Industry: Employed in the development of materials with specific properties, such as flame retardants and insulating materials.

Comparison with Similar Compounds

2,3,3',4,6-Pentachlorobiphenyl is compared with other similar compounds, such as 2,2',4,4',5,5'-Hexachlorobiphenyl and 2,3,7,8-Tetrachlorodibenzo-p-dioxin:

  • Uniqueness: Unlike some other PCBs, this compound has a specific pattern of chlorine substitution that influences its biological activity and environmental behavior.

  • Similar Compounds: Other PCB congeners with varying degrees of chlorination and different positions of chlorine atoms on the biphenyl rings.

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Properties

IUPAC Name

1,2,3,5-tetrachloro-4-(3-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-3-1-2-6(4-7)10-8(14)5-9(15)11(16)12(10)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQBSVVYMVILEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074224
Record name 2,3,3',4,6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74472-35-8
Record name PCB 109
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74472-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4,6-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,6-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q3UL7D7EI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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